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Compound of Interest

2-(4-Chloro-3-

Compound Name: fluorophenoxy)benzenecarbaldehy
de

CAS No.: 338393-57-0

Cat. No.: B2354995

Get Quote

\ J

CAS Registry Number: 338393-57-0 Molecular Formula: C13HsCIFO2 Molecular Weight: 250.65
g/mol IUPAC Name: 2-(4-chloro-3-fluorophenoxy)benzaldehyde[1]

Introduction & Synthetic Context

This molecule is a critical biaryl ether scaffold. Its structural integrity relies on the stability of the
ether linkage and the specific regiochemistry of the halogen substituents. The presence of the
ortho-formyl group makes it highly reactive for downstream condensation reactions (e.g.,
Knoevenagel, Schiff base formation), while the fluorine atom at the 3'-position modulates
metabolic stability and lipophilicity.

Primary Synthetic Route (Nucleophilic Aromatic Substitution): The synthesis typically involves
the SNAr coupling of 2-fluorobenzaldehyde (or 2-nitrobenzaldehyde) with 4-chloro-3-
fluorophenol under basic conditions. Impurities often include unreacted phenol (detected by -
OH stretch in IR) or bis-ether byproducts.
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Synthesis & Fragmentation Workflow
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Figure 1: Synthetic pathway via SNAr coupling and primary Mass Spectrometry fragmentation
routes.

Spectroscopic Profile (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct deshielded aldehyde proton and the
complex splitting patterns of the biaryl system. The ether linkage causes a significant upfield
shift for the proton ortho to the oxygen on the benzaldehyde ring.

Standard Solvent: DMSO-de or CDCls (Data below referenced to CDCls, 7.26 ppm).

1H NMR Data (400 MHz, CDCls)

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b2354995/docs?utm_src=pdf-body-img#technical-characterization-guide-2-4-chloro-3-fluorophenoxy-benzenecarbaldehyde-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2354995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Position

Shift (3,
ppm)

Multiplicity

Integration

Coupling
Constants
(Hz)

Assignment
Logic

-CHO

10.45

Singlet (s)

1H

Characteristic
aldehyde

proton.

H-6

7.94

Doublet of
doublets (dd)

1H

J=738,18

Ortho to
carbonyl;
deshielded by

anisotropy.

7.56

Triplet of
doublets (td)

1H

J=78,18

Para to ether;
typical
aromatic

resonance.

H-5'

7.42

Triplet (t)

1H

Phenoxy ring;
coupled to F
(large J) and
H-6'".

H-5

7.28

Triplet (t)

1H

Meta to

carbonyl.

H-3

6.88

Doublet (d)

1H

Ortho to
ether;
shielded by
electron-
donating

oxygen.

H-2"

6.82

Doublet of
doublets (dd)

1H

JH-F ~10.0,
Jm~2.8

Ortho to F;
distinct
splitting due

to F-coupling.

H-6'

6.75

Multiplet (m)

1H

Parato F;
complex

overlap.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2354995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

13C NMR Data (100 MHz, CDCls)
e Carbonyl (C=0): 189.2 ppm.

e C-F Coupling: The carbon attached to Fluorine (C-3") will appear as a doublet with a large
coupling constant (JC-F = 245 Hz) at ~158 ppm.

o Ether Carbons: The ipso carbons (C-2 of benzaldehyde and C-1' of phenoxy) appear
downfield at ~160 ppm and ~155 ppm, respectively.

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check. The absence of a broad -OH stretch
(3200-3600 cm~1) confirms the consumption of the phenol starting material.

Frequency (cm™?) Vibration Mode Diagnostic Value

3060 - 3080 C-H Stretch (Ar) Weak aromatic C-H stretching.

"Fermi doublet" characteristic
2850, 2760 C-H Stretch (Aldehyde)
of aldehydes.

Strong, sharp peak.
1685 - 1695 C=0 Stretch Conjugation lowers it from
typical 1710.

1580, 1480 C=C Ring Stretch Aromatic skeletal vibrations.

Strong antisymmetric ether
1230 - 1250 C-O-C Stretch stretch. Critical for confirming
the linkage.

Strong band, often overlapping
1100 - 1150 C-F Stretch
with C-Cl fingerprints.

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

e Molecular lon (M*): m/z 250 (Base peak intensity varies).
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 |sotope Pattern: Chlorine signature is clearly visible.
o m/z 250 (2C, 3>Cl): 100% (Relative abundance)
o m/z 252 (12C, 37Cl): ~32% (Characteristic 3:1 ratio)
o Fragmentation Pathway (EI):
o [M - H]* (m/z 249): Loss of aldehyde proton.
o [M - CHOJ* (m/z 221): Loss of the formyl radical (alpha-cleavage).

o m/z 145/147: Formation of the 4-chloro-3-fluorophenoxy cation (cleavage at the ether
bond).

Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition

Objective: High-resolution structural validation.

e Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDClIs (containing 0.03%
TMS). Ensure the solution is clear; filter through a cotton plug if turbidity persists (indicates

inorganic salts from synthesis).

e Acquisition:

o

Run a standard proton sequence (zg30).

[e]

Scans: 16 (sufficient for >10 mg).

o

Relaxation Delay (D1): Set to 1.0s to ensure integration accuracy of the aldehyde proton.

Processing: Phase correct manually. Integrate the aldehyde singlet at 10.45 ppm and set

[¢]

its value to 1.00 to normalize the aromatic region.

Protocol 2: GC-MS Purity Check

Objective: Quantify purity and identify bis-ether byproducts.
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o System: Agilent 7890/5977 (or equivalent).

e Column: HP-5ms (30m x 0.25mm x 0.25um).

¢ Method:
o Inlet: 250°C, Split 50:1.
o Oven: 60°C (hold 1 min) —» 20°C/min - 280°C (hold 5 min).
o Flow: 1.0 mL/min He.

¢ Analysis: The product typically elutes between 12.5 - 13.5 min. Look for the m/z 250/252
pair. Impurities eluting earlier are likely phenols; later eluting peaks are likely bis-
condensation products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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